Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single crystal X-ray diffraction. Theoretical and experimental results are compared to ensure compatibility. The geometric parameters from both investigation techniques are found to be quite compatible .Scientific Research Applications
Synthesis and Characterization
The synthesis of coumarin derivatives, including those related to ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate, involves the hydrolysis and condensation reactions to yield carboxylic acids and their respective 3-carbamoyl derivatives. This process demonstrates the versatility of these compounds in generating a variety of chemically active intermediates for further application in drug development and other fields (Saikachi & Ichikawa, 1966).
Antimicrobial Activity
Compounds within this chemical class have been synthesized and evaluated for their antimicrobial activities. Novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines show promising antimicrobial properties, underscoring the potential of these compounds in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Biological Activity
The structural features and biological activities of isothiazolopyridines, including derivatives similar to this compound, have been extensively studied. These investigations include the synthesis and evaluation of their analgesic and antimicrobial activities, providing a foundation for the development of new therapeutic agents (Karczmarzyk & Malinka, 2008).
Methodological Innovations
Research into the synthesis methods for related compounds has led to the development of novel protocols, such as the use of efficient additives in the preparation of triazolo-pyrimidine derivatives. These methodologies highlight the ongoing innovation in synthetic chemistry, aiming to improve efficiency and environmental sustainability in chemical synthesis (Khaligh et al., 2020).
Mechanism of Action
Target of Action
It is suggested that the compound may have inhibitory activity against top1, a topoisomerase enzyme .
Mode of Action
It is suggested that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
It is suggested that the attachment of r2 to nitrogen atoms n2 and n4 of r1o2h1 requires high activation energy to form high-lying intermediates .
Properties
IUPAC Name |
ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methylphenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-4-17-23-22-26(24-17)20(27)19(30-22)18(15-8-6-14(3)7-9-15)25-12-10-16(11-13-25)21(28)29-5-2/h6-9,16,18,27H,4-5,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRRKCSWJUAPAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCC(CC4)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.